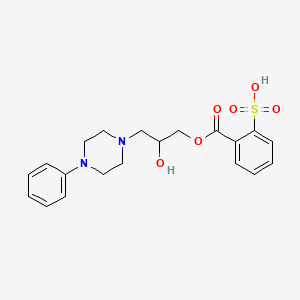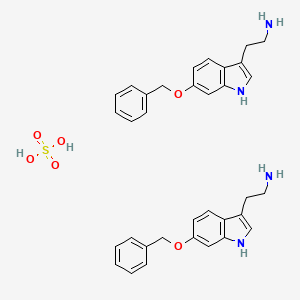
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate is a chemical compound with the molecular formula C17H18N2O•1/2H2SO4 and a molecular weight of 315.38 . It is primarily used as an intermediate in organic synthesis, particularly in the synthesis of bufotenine . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(6-Benzyloxyindolyl)ethylamine Hemisulfate typically involves the reaction of 6-benzyloxyindole with 2-aminoethanol . The specific reaction conditions and steps can vary depending on the experimental requirements. Generally, the reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including bufotenine.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of other chemicals and materials, serving as a valuable intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(6-Benzyloxyindolyl)ethylamine Hemisulfate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to interact with various enzymes and receptors, influencing biochemical pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.
Vergleich Mit ähnlichen Verbindungen
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate can be compared with other similar compounds, such as:
Bufotenine: An indole alkaloid with similar structural features, used in various biological studies.
Serotonin: A neurotransmitter with an indole structure, involved in numerous physiological processes.
Tryptamine: A naturally occurring compound with an indole structure, serving as a precursor to various neurotransmitters.
The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C34H38N4O6S |
|---|---|
Molekulargewicht |
630.8 g/mol |
IUPAC-Name |
2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine;sulfuric acid |
InChI |
InChI=1S/2C17H18N2O.H2O4S/c2*18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;1-5(2,3)4/h2*1-7,10-11,19H,8-9,12,18H2;(H2,1,2,3,4) |
InChI-Schlüssel |
HKDUNOKMXFHNIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


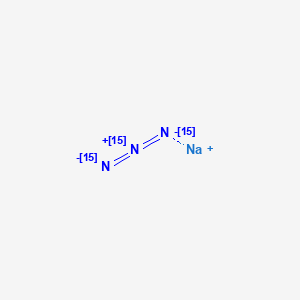
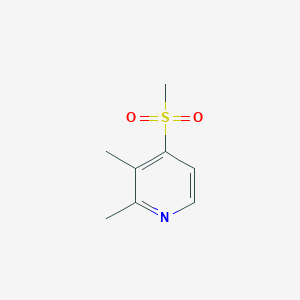
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
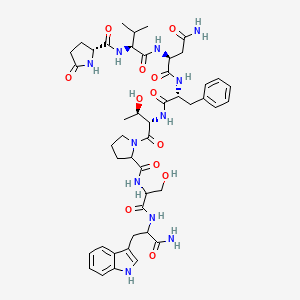
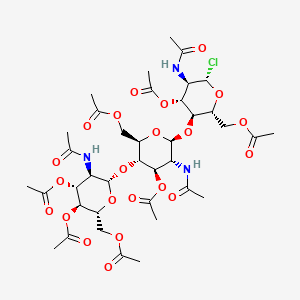
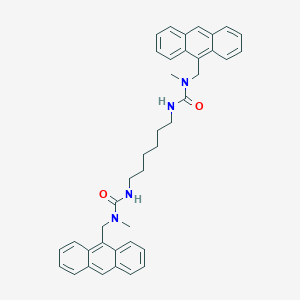
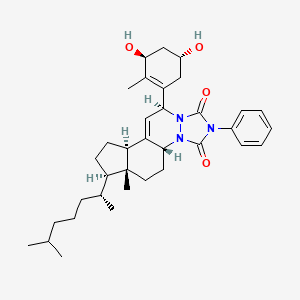
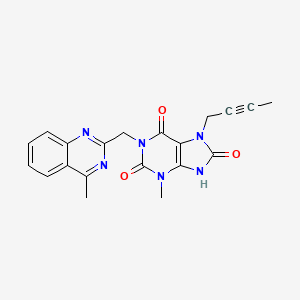
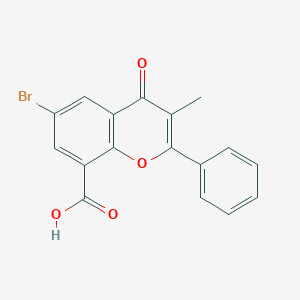
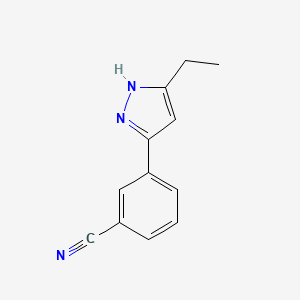
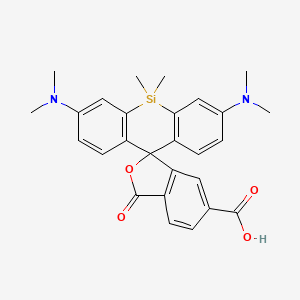
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
